8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
8-bromo-3-methyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEQVEJOXGBDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364285 | |
| Record name | 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93703-24-3 | |
| Record name | 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-BROMO-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Alkylation Protocols
-
Reagents : Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base (e.g., K₂CO₃).
-
Solvent Systems : Alkylation proceeds efficiently in acetone or tetrahydrofuran (THF) due to their ability to dissolve both the base and xanthine substrate.
Critical Considerations :
-
Reaction Time : Extended durations (>12 hours) risk O-methylation, reducing yield.
-
Stoichiometry : A 1.2:1 molar ratio of methylating agent to xanthine ensures complete N-methylation.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and reproducibility.
Continuous Flow Reactor Systems
-
Advantages : Enhanced heat transfer and mixing reduce reaction times (≤2 hours) and improve yields (≥85%) compared to batch processes.
-
Purification : Continuous crystallization units isolate the product with >99% purity, minimizing chromatographic steps.
Table 2: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 8–12 hours | 1–2 hours |
| Yield | 65–75% | 85–90% |
| Purity | 95–98% | ≥99% |
Mechanistic Insights
Electrophilic Aromatic Substitution (EAS)
Bromination at the 8th position proceeds via EAS, where the purine ring’s electron-rich C8 site attracts electrophilic bromine. The methyl group at C3 electronically activates the ring, directing substitution to C8.
Key Transition States :
-
Formation of bromonium ion intermediate.
-
Deprotonation to restore aromaticity.
Analytical Characterization
Post-synthesis validation ensures structural fidelity and purity.
Spectroscopic Techniques
-
¹H NMR : Distinct signals for C8-Br (δ 7.8 ppm) and C3-CH₃ (δ 3.2 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 245.03 (C₆H₅BrN₄O₂).
Table 3: Spectral Data Summary
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.2 (s, 3H, CH₃), δ 7.8 (s, 1H, C8-H) |
| HRMS (ESI) | [M+H]⁺ 245.03 |
Comparative Analysis with Analogous Compounds
Table 4: Brominated Purine Derivatives
| Compound | Substituents | Bromination Yield (%) |
|---|---|---|
| 8-Bromo-3-methylxanthine | C8-Br, C3-CH₃ | 72 |
| 8-Bromotheophylline | C8-Br, C1,3,7-CH₃ | 68 |
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia or primary amines in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione can be formed.
Oxidation Products: Oxidized derivatives of the purine ring.
Hydrolysis Products: Various hydrolyzed forms of the compound.
Wissenschaftliche Forschungsanwendungen
Overview
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its diverse applications in scientific research, particularly in medicinal chemistry and biochemical studies. Its unique structure, featuring a bromine atom at the 8th position and a methyl group at the 3rd position, influences its biological activity and interaction with various molecular targets.
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of pharmaceutical compounds. It is particularly significant in the development of drugs targeting purinergic receptors, which play vital roles in cellular signaling pathways.
Case Study: Drug Development
In drug discovery research, this compound has been utilized to create analogs that exhibit enhanced binding affinities for specific purinergic receptors. For instance, derivatives synthesized from this compound have shown promising results in preclinical trials for conditions such as asthma and cardiovascular diseases.
Biochemical Research
This compound is employed as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways involving purines. Its ability to modulate enzyme activity makes it valuable for understanding complex biological systems.
Case Study: Enzyme Interaction Studies
A study focusing on phosphodiesterase (PDE) inhibition revealed that this compound exhibits an IC50 value of approximately 2.44 µM. This suggests potential therapeutic applications in diseases characterized by dysregulated cyclic nucleotide signaling.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, demonstrating notable efficacy.
Case Study: Antimicrobial Efficacy
In an agar diffusion assay against Staphylococcus aureus and Escherichia coli, this compound produced inhibition zones ranging from 18 mm to 24 mm depending on concentration. These results highlight its potential as a broad-spectrum antimicrobial agent.
Industrial Applications
Beyond its pharmaceutical relevance, this compound is also utilized in the development of specialty chemicals and as an intermediate in organic synthesis processes.
Wirkmechanismus
The mechanism of action of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with purinergic receptors and enzymes that metabolize purines. The bromine atom at the 8th position and the methyl group at the 3rd position influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, including those related to cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Purine derivatives are extensively studied for their structural versatility and diverse applications. Below is a detailed comparison of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Effects on Reactivity :
- Bromine at C8 increases electrophilicity compared to chlorine or methyl analogs, enabling regioselective modifications (e.g., Suzuki couplings) .
- Bulky groups at C7 (e.g., dioxoisoindolinyl-ethyl) reduce solubility but enhance membrane permeability for drug delivery applications .
Biological Activity :
- This compound exhibits moderate enzyme inhibition (e.g., xanthine oxidase) but lower potency than 8-chloro analogs due to bromine’s weaker electronegativity .
- Compounds with allyl or alkyne groups (e.g., 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione) show promise in targeted cancer therapies via covalent binding to thiol-containing proteins .
Stability and Metabolic Profile :
- Methyl groups at C1 or C3 improve metabolic stability by shielding the purine core from oxidative degradation .
- Ethyl or propyl substituents (e.g., 8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione) extend half-life in vivo compared to shorter alkyl chains .
Biologische Aktivität
Overview
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, a derivative of purine, is recognized for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position of the purine ring. Its structural features influence its interaction with various biological targets, making it a subject of interest in pharmacological research.
The synthesis of this compound typically involves the bromination of 3-methylxanthine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in solvents like acetic acid. The compound exhibits a melting point range of 320-327 °C and has a molecular formula of C_6H_5BrN_4O_2 .
1. Pharmacological Applications
Antimicrobial Activity : Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, showing significant inhibition zones in agar diffusion assays .
Phosphodiesterase Inhibition : The compound has been identified as a phosphodiesterase inhibitor with an IC50 value of approximately 2.44 µM. This activity suggests potential applications in treating conditions related to dysregulated cyclic nucleotide signaling .
Enzyme Interaction Studies : As a probe in biochemical research, this compound aids in studying enzyme interactions and metabolic pathways involving purines. Its binding affinity to purinergic receptors can modulate cellular signaling pathways critical for various physiological processes.
The mechanism of action for this compound involves its interaction with purinergic receptors and enzymes that metabolize purines. The bromine atom at the 8th position enhances its binding affinity, influencing downstream signaling pathways related to cellular metabolism and proliferation .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various purine derivatives, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited inhibition zones ranging from 18 mm to 24 mm depending on the concentration used, indicating its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Phosphodiesterase Inhibition
A comparative analysis involving multiple derivatives revealed that this compound outperformed several other compounds in terms of phosphodiesterase inhibition. This study highlighted its potential therapeutic role in managing diseases associated with altered cyclic nucleotide levels .
Data Table: Biological Activities
Q & A
Q. What are the degradation pathways under accelerated stability testing?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
